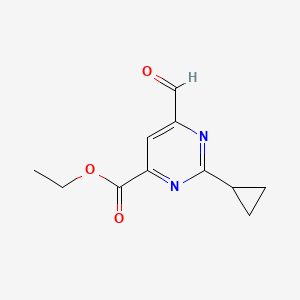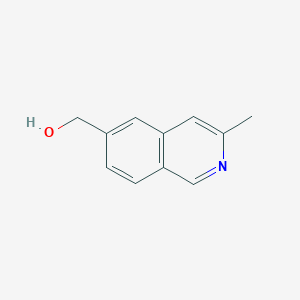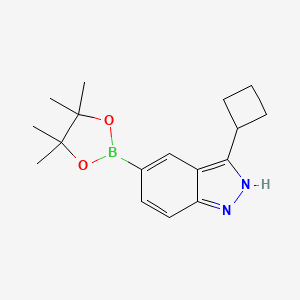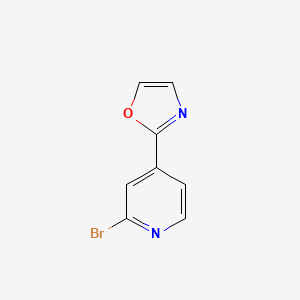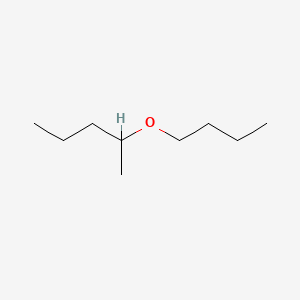![molecular formula C16H14ClF3O6S2 B13921415 6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chloro group, an ethylsulfonyl group, a methoxy group, and a trifluoromethanesulfonate group attached to a biphenyl backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, sulfonation, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups on the biphenyl structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can participate in redox reactions, leading to different oxidation states.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated levels and reaction times from minutes to hours.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.
科学的研究の応用
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate
- N-(2,6-dichloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
6-Chloro-4’-(ethylsulfonyl)-2’-methoxy-[1,1’-biphenyl]-3-yl trifluoromethanesulfonate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H14ClF3O6S2 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC名 |
[4-chloro-3-(4-ethylsulfonyl-2-methoxyphenyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H14ClF3O6S2/c1-3-27(21,22)11-5-6-12(15(9-11)25-2)13-8-10(4-7-14(13)17)26-28(23,24)16(18,19)20/h4-9H,3H2,1-2H3 |
InChIキー |
IMCUCXBIQRWKSE-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


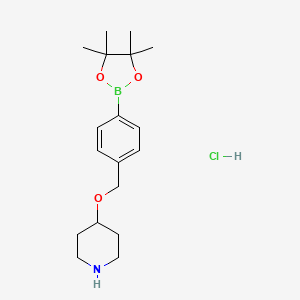
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
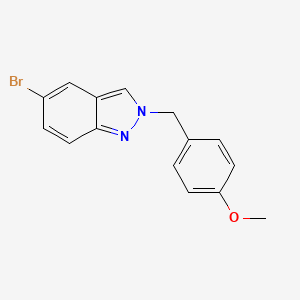
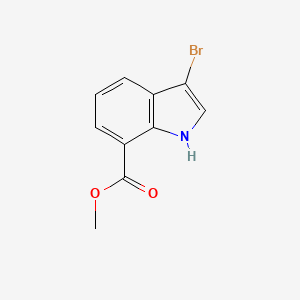
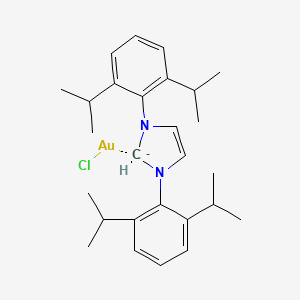
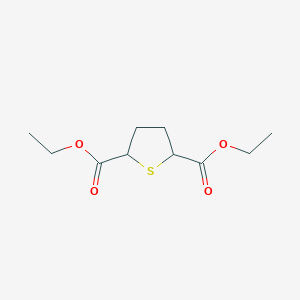
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
